[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(4,6-dimethylpyrimidin-2-yl)methanone
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Description
“[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(4,6-dimethylpyrimidin-2-yl)methanone” is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . These compounds are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used as antipsychotic drug substances .
Synthesis Analysis
The synthesis of these compounds involves a multi-step procedure . The reactions were greatly accelerated using microwave irradiation . The synthesis was carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate .Molecular Structure Analysis
The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The crystal structure demonstrated a conventional chair conformation for the piperazine ring .Chemical Reactions Analysis
The reaction mechanism of these compounds involves the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . One of the compounds showed two violations, whereas the others complied with RO5 .Mechanism of Action
Future Directions
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of these derivatives and exploring their potential applications in drug discovery and development .
properties
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(4,6-dimethylpyrimidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-11-13(2)20-16(19-12)18(24)23-9-7-22(8-10-23)17-14-5-3-4-6-15(14)25-21-17/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDABHWOISLPMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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